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Compound of Interest

Compound Name: AM679

Cat. No.: B1192093 Get Quote

This technical guide provides a comprehensive overview of the 5-Lipoxygenase-Activating

Protein (FLAP) inhibitor, AM679, for researchers, scientists, and drug development

professionals. It covers the core mechanism of action, quantitative potency and selectivity data,

and detailed experimental protocols for key assays.

Introduction to FLAP and Leukotriene Synthesis
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA)

and are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and

atherosclerosis.[1] The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase

(5-LO), which requires the presence of the integral membrane protein FLAP.[2] Upon cellular

activation, 5-LO translocates to the nuclear membrane and associates with FLAP. FLAP binds

AA and facilitates its transfer to 5-LO for the subsequent conversion to leukotriene A4 (LTA4).

LTA4 is then further metabolized to either Leukotriene B4 (LTB4) or the cysteinyl leukotrienes

(CysLTs: LTC4, LTD4, and LTE4).[3]

FLAP inhibitors represent a therapeutic strategy to block the production of all leukotrienes by

preventing the crucial interaction between FLAP and 5-LO.[2] AM679 is a potent and selective

FLAP inhibitor that has demonstrated efficacy in preclinical models of inflammation.[4]

AM679: Quantitative Data Summary
AM679 (chemical name: 1-Pentyl-3-(2-iodobenzoyl)indole) is a potent inhibitor of FLAP. Its

activity has been characterized in various in vitro assays, as summarized below.
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Assay Type Description AM679 Value
Reference
Compound Values

Potency

Human FLAP

Membrane Binding

Assay

Measures the affinity

of the compound for

the FLAP protein in

isolated human

leukocyte

membranes.

IC50 = 2 nM[4]
MK-886: IC50 = 1.3

nM

Human Whole Blood

LTB4 Assay

Measures the

inhibition of LTB4

synthesis in human

whole blood

stimulated with a

calcium ionophore.

Data not available
GSK2190915: IC50 =

76 nM[4]

Selectivity

Cyclooxygenase-1

(COX-1) Inhibition

Measures the

inhibitory activity

against the COX-1

enzyme in human

blood.

No inhibition up to 100

µM
-

Cyclooxygenase-2

(COX-2) Inhibition

Measures the

inhibitory activity

against the COX-2

enzyme in human

blood.

No inhibition up to 100

µM
-

Signaling Pathways and Experimental Workflows
Visual representations of the leukotriene biosynthesis pathway and a typical experimental

workflow for evaluating FLAP inhibitors are provided below.
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Caption: Leukotriene Biosynthesis Pathway and the inhibitory action of AM679.
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Caption: Experimental workflow for characterizing FLAP inhibitors like AM679.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1192093?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192093?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the key assays used to characterize AM679 are provided below.

These are generalized protocols based on standard methods in the field.

FLAP Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for

binding to FLAP in a membrane preparation.

Objective: To determine the binding affinity (IC50) of AM679 for the FLAP protein.

Materials:

Human leukocyte membrane preparation (source of FLAP).

Radiolabeled FLAP inhibitor (e.g., 125I-L-691,831) as the ligand.

AM679 and reference compounds (e.g., MK-886).

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Compound Preparation: Prepare serial dilutions of AM679 and reference compounds in the

assay buffer.

Reaction Mixture: In a microtiter plate, combine the human leukocyte membrane preparation

(typically 10-50 µg of protein), the radiolabeled ligand (at a concentration near its Kd, e.g., 6

nM), and varying concentrations of the test compound (AM679).[5]

Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific

temperature (e.g., 4°C) to reach binding equilibrium.
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Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester

to separate membrane-bound radioligand from the unbound.

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically

bound radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis:

Determine non-specific binding in the presence of a high concentration of a known

unlabeled FLAP inhibitor.

Subtract non-specific binding from total binding to get specific binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Calculate the IC50 value using non-linear regression analysis.

Human Polymorphonuclear Leukocyte (PMNL) LTB4
Synthesis Assay
This cellular assay measures the functional inhibition of the leukotriene pathway by assessing

the production of LTB4.

Objective: To determine the cellular potency (IC50) of AM679 in inhibiting leukotriene synthesis

in intact cells.

Materials:

Freshly isolated human PMNLs.

Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

Calcium Ionophore A23187.
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AM679 and reference compounds.

Methanol or ethanol for reaction termination.

LTB4 ELISA kit.

Procedure:

Cell Preparation: Isolate PMNLs from fresh human blood using density gradient

centrifugation (e.g., Ficoll-Paque). Resuspend the cells in HBSS.

Pre-incubation: Aliquot the PMNL suspension into tubes and pre-incubate with varying

concentrations of AM679 or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187, final

concentration 1-5 µM).

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

Termination: Stop the reaction by adding ice-cold methanol or by placing the tubes on ice

and centrifuging to pellet the cells.

Sample Preparation: Collect the supernatant for LTB4 analysis. If necessary, samples can be

stored at -80°C.

Quantification: Measure the concentration of LTB4 in the supernatant using a commercial

ELISA kit according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage inhibition of LTB4 synthesis for each concentration of AM679
compared to the vehicle control.

Plot the percentage inhibition against the logarithm of the drug concentration.

Determine the IC50 value using non-linear regression.

Preclinical Research on AM679
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A notable preclinical study investigated the effect of topically applied AM679 in a BALB/c

mouse model of respiratory syncytial virus (RSV)-induced eye inflammation. The study

demonstrated that AM679 significantly reduced ocular pathology, including inflammation and

mucus production. This therapeutic effect was accompanied by a marked reduction in the

synthesis of CysLTs in the eye. Furthermore, AM679 treatment led to a decrease in the

production of the Th2 cytokine interleukin-4 (IL-4), without increasing the viral load in the eye or

lungs. These findings suggest that FLAP inhibitors like AM679 hold therapeutic potential for

RSV-driven ocular disease and potentially other inflammatory conditions of the eye.

Conclusion
AM679 is a highly potent and selective FLAP inhibitor that effectively blocks the leukotriene

biosynthesis pathway. Its robust activity in preclinical models highlights the therapeutic potential

of targeting FLAP for inflammatory diseases. The data and protocols presented in this guide

offer a comprehensive resource for scientists and researchers working on the development of

FLAP inhibitors and the study of leukotriene-mediated inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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